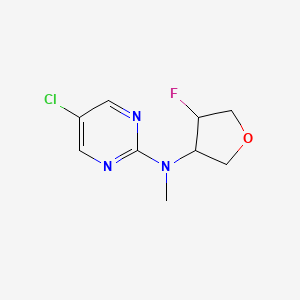

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Molecular Structure Investigation

A molecule structurally related to 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine plays a significant role in hypertension treatment and acts as a potential I1 imidazoline receptor agonist. The molecular structure of this compound has been investigated using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques, revealing coherence between theoretical and experimental values for various molecular parameters. This detailed analysis contributes to understanding the compound's biological, physical, pharmaceutical, and medicinal properties (S. Aayisha et al., 2019).

Kinase Inhibition for Anticancer Applications

2,4-Disubstituted-5-fluoropyrimidines, sharing a similar core structure with 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, have shown promise as potential kinase inhibitors, a key target in anticancer therapy. The synthesis of novel compounds in this class has opened pathways for the development of targeted anticancer agents, demonstrating the versatile applications of fluoropyrimidines in medicinal chemistry (H. Wada et al., 2012).

Tubulin Polymerization Inhibition

A series of triazolopyrimidines, which are structurally related to 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, were synthesized and identified as anticancer agents with a unique mechanism of inhibiting tubulin polymerization. This class of compounds does not compete with paclitaxel for binding but instead inhibits the binding of vincas to tubulin, showing potential to overcome resistance attributed to multidrug resistance transporter proteins. These findings underscore the potential of such compounds in cancer therapy (N. Zhang et al., 2007).

Halogen Bonding in Enzyme Inhibition

The compound PA-1, which shares similarities with 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, demonstrated the significance of halogen bonding interactions in enzyme inhibition. The study showed that halogen bonding could be exploited for optimizing PDHc-E1 inhibitors and antifungal compounds, highlighting the importance of such interactions in designing more potent inhibitors (Junbo He et al., 2020).

Deoxycytidine Kinase Inhibition

A practical synthesis was described for a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors, demonstrating the potential of fluoropyrimidines in therapeutic applications. This research contributes to the development of treatments targeting dCK, an enzyme involved in nucleoside metabolism, showcasing the compound's relevance in drug discovery and development (Haiming Zhang et al., 2009).

Propiedades

IUPAC Name |

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN3O/c1-14(8-5-15-4-7(8)11)9-12-2-6(10)3-13-9/h2-3,7-8H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYUDIHWDHACJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1COCC1F)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]sulfonyl}benzoate](/img/structure/B2977648.png)

![Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2977654.png)

![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)

![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)

![N-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2977668.png)